

# A Guide to the Inter-laboratory Characterization of Anisyl Propionate

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## Compound of Interest

Compound Name: *Anisyl propionate*

Cat. No.: *B1198740*

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This guide provides a comprehensive comparison of the analytical techniques used for the characterization of **Anisyl propionate**, a common fragrance and flavoring agent. The information presented is a synthesis of data from various sources to aid in establishing standardized analytical protocols and to provide a benchmark for inter-laboratory comparisons.

**Anisyl propionate**, also known as 4-methoxybenzyl propanoate, is valued for its sweet, fruity, and floral aroma.<sup>[1][2]</sup> Its accurate characterization is crucial for quality control in the food, fragrance, and pharmaceutical industries.<sup>[2][3]</sup> This guide outlines the key analytical methods and expected results for the identification and purity assessment of this compound.

## Physicochemical Properties

A summary of the key physicochemical properties of **Anisyl propionate** is presented in Table 1. These values serve as a baseline for the initial identification and characterization of the substance.

Table 1: Physicochemical Properties of **Anisyl Propionate**

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	[4][5]
Molecular Weight	194.23 g/mol	[4][5]
Appearance	Colorless to slightly yellow liquid	[1][4]
Odor	Sweet, fruity, floral, vanilla-like	[1][4]
Boiling Point	276 - 278 °C	[3][5]
Density (at 25 °C)	1.070 - 1.086 g/mL	[1][4]
Refractive Index (at 20 °C)	1.505 - 1.510	[1][3][4]
Solubility	Insoluble in water; soluble in organic solvents and oils	[1][4]
FEMA Number	2102	[4][6]
CAS Number	7549-33-9	[4][7][5]

## Spectroscopic and Chromatographic Data

The following tables summarize the expected data from common analytical techniques used to characterize **Anisyl propionate**. These techniques are essential for confirming the compound's identity and assessing its purity.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Parameter	Value	Source(s)
Kovats Retention Index (Standard Non-polar)	1482	[4]
Major Mass Spectra Peaks (m/z)	121, 120, 194	[4]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (<sup>1</sup>H NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Source(s)
~1.15	Triplet	3H	CH <sub>3</sub> (propionyl)	[8]
~2.35	Quartet	2H	CH <sub>2</sub> (propionyl)	[8]
~3.80	Singlet	3H	OCH <sub>3</sub>	[4]
~5.00	Singlet	2H	OCH <sub>2</sub>	[4]
~6.85-7.30	Multiplet	4H	Aromatic protons	[4]

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Interpretation	Source(s)
~2900	C-H stretch	[9]
~1740	C=O stretch (ester)	[9]
~1610, 1510	C=C stretch (aromatic)	[10]
~1250, 1030	C-O stretch	[9]

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of flavor and fragrance compounds.[11][12][13][14]

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for separating and identifying volatile compounds in a mixture. [12][14]

Methodology:

- Sample Preparation: Dilute the **Anisyl propionate** sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness) is typically used.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: 1  $\mu$ L of the prepared sample is injected in split or splitless mode.
- Oven Temperature Program: Start at a lower temperature (e.g., 60  $^{\circ}$ C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250  $^{\circ}$ C) at a rate of 5-10  $^{\circ}$ C/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from 40 to 400 amu.
- Identification: The resulting mass spectrum is compared with a reference library (e.g., NIST, Wiley) for compound identification.<sup>[4]</sup> The retention time is also used for confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.<sup>[11][15]</sup>

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the **Anisyl propionate** sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration values are used to elucidate the structure.
- $^{13}\text{C}$  NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
- Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[\[11\]](#)[\[14\]](#)

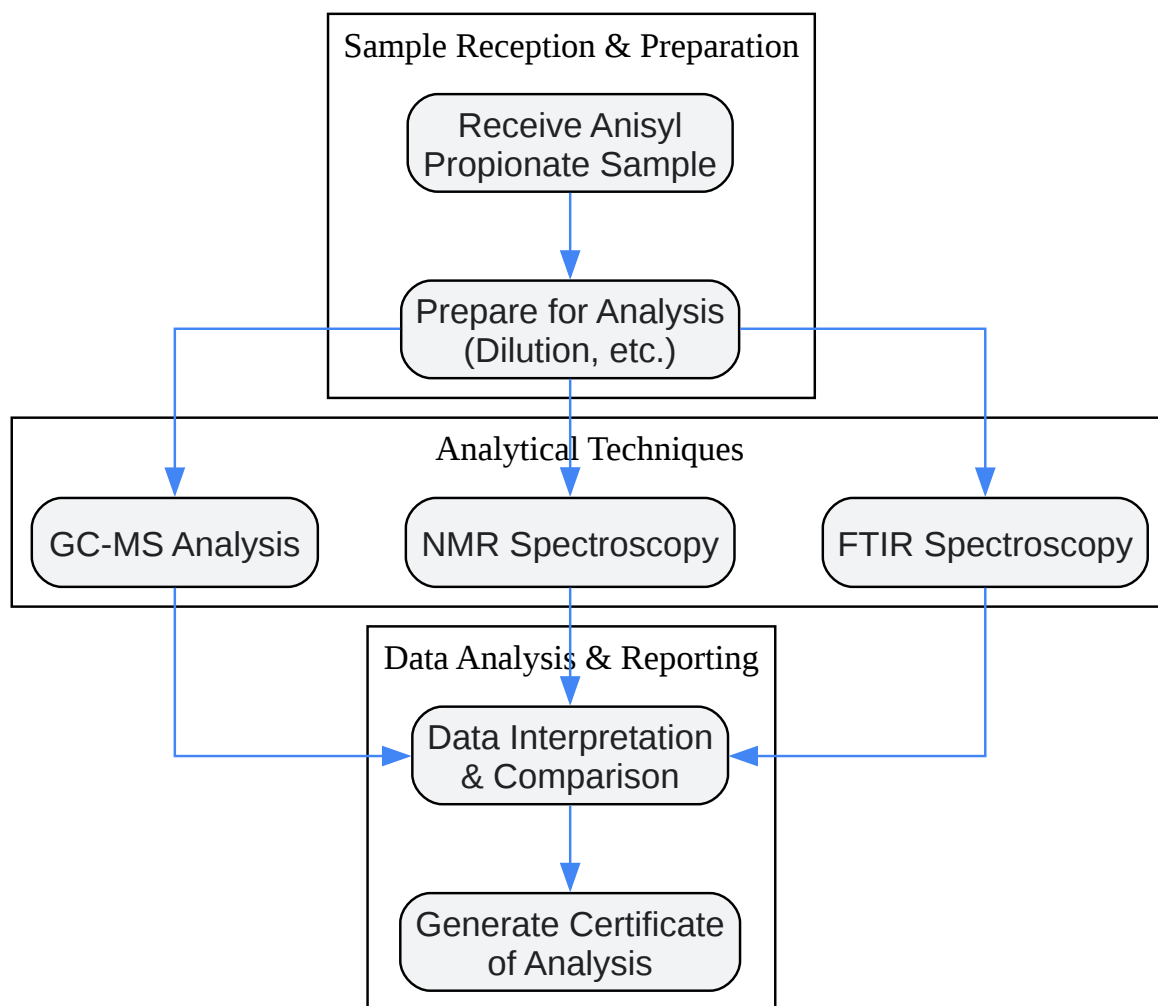
Methodology:

- **Sample Preparation:** A small drop of the neat liquid **Anisyl propionate** sample is placed directly on the ATR crystal or between two KBr plates to form a thin film.
- **Instrumentation:** A Fourier-transform infrared spectrometer.
- **Measurement:** The infrared spectrum is recorded, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Analysis:** The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., C=O, C-O, C-H) to confirm the compound's identity.[\[9\]](#)

## Visualizations

### Experimental Workflow for Anisyl Propionate Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of an **Anisyl propionate** sample in a laboratory setting.

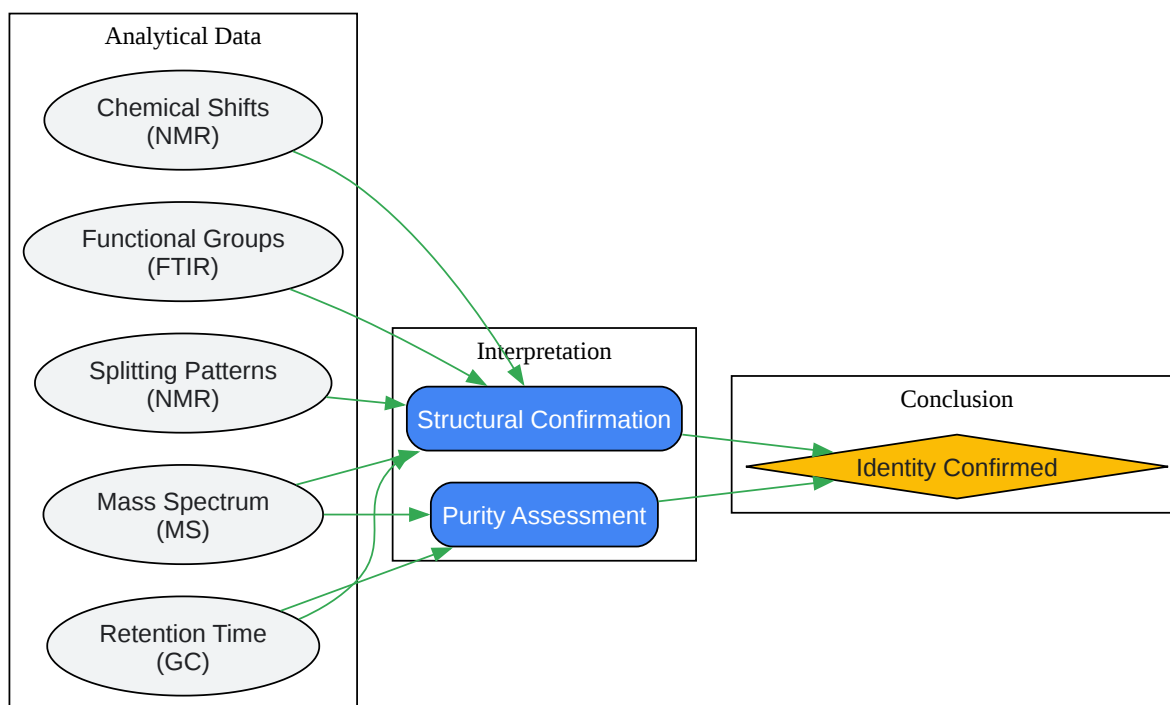


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Caption: A typical laboratory workflow for the characterization of **Anisyl propionate**.

## Logical Relationship of Analytical Data

This diagram shows how the data from different analytical techniques are integrated to confirm the identity and purity of **Anisyl propionate**.



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Caption: Integration of analytical data for the confirmation of **Anisyl propionate**.

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